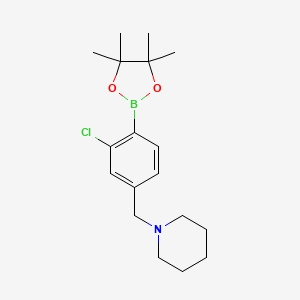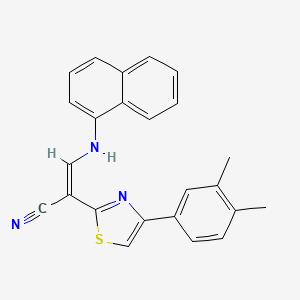![molecular formula C20H23F3N4O2 B2890647 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1226446-77-0](/img/structure/B2890647.png)
2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . It has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of this compound involves the use of magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : Research on pyrimidine derivatives focuses on their synthesis for various applications, including their antimicrobial activities. For example, the study by Hossan et al. explores the synthesis of pyrimidinones and oxazinones derivatives as antimicrobial agents, indicating the importance of pyrimidine structures in developing new pharmaceuticals (Hossan et al., 2012).
Crystal Structures of Pyrimidine Compounds : Crystallographic studies, such as those by Subasri et al., detail the crystal structures of pyrimidine compounds, contributing to the understanding of their chemical behavior and potential for forming stable compounds with desired properties (Subasri et al., 2016).
Biological Applications
Antimicrobial Activity : Pyrimidine derivatives have been studied for their antimicrobial properties, with some compounds showing significant antibacterial and antifungal activities. This suggests the potential for compounds within this chemical family to be developed into new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Cytotoxic Activity : Studies on the cytotoxic activities of pyrimidine derivatives against cancer cell lines indicate their potential in cancer research. For instance, Al-Sanea et al. investigated certain pyrimidin-4-yl acetamide derivatives for their in vitro cytotoxic activity, highlighting the therapeutic potential of these compounds in oncology (Al-Sanea et al., 2020).
Radioligand Imaging : Pyrimidineacetamides have been explored for their use in radioligand imaging, particularly in positron emission tomography (PET) for imaging translocator proteins. This application demonstrates the potential of pyrimidine derivatives in diagnostic imaging and neuroscience research (Dollé et al., 2008).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity .
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, including dna synthesis and signal transduction .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance its metabolic stability, while the piperidine and pyrimidine moieties may influence its excretion .
Result of Action
Based on its structural similarity to other pyrimidine derivatives, it may inhibit cell proliferation or modulate cellular signaling .
Propiedades
IUPAC Name |
2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-13-6-5-9-27(11-13)19-24-14(2)10-18(26-19)29-12-17(28)25-16-8-4-3-7-15(16)20(21,22)23/h3-4,7-8,10,13H,5-6,9,11-12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHPNQSFMDXWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)
![(E)-ethyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2890574.png)



![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)
![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)
![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)
![N'-[(3,5-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2890586.png)